1,2-Dihydrophenanthrene-1,2-diol

Human biomonitoring PAH exposure assessment Bay-region diol epoxide pathway

Researchers quantifying PAH exposure via urinary biomarkers require regioisomerically defined dihydrodiol standards to avoid misidentification. As the dominant bay-region metabolite in human urine (~4-5× higher than the 3,4-isomer), 1,2-dihydrophenanthrene-1,2-diol (CAS 28622-66-4) is the analytically essential standard for accurate biomonitoring. • Enables isomer-specific quantification via GC-NICI-MS/MS or LC-MS/MS methods • trans-(1R,2R) enantiomer is the direct precursor to bay-region diol epoxide-DNA adduct standards • Discriminates human CYP1A1/1A2-mediated activation from rodent K-region metabolism, avoiding species-dependent artefacts Supplied with certified purity for reproducible toxicological and epidemiological research.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 28622-66-4
Cat. No. B1198570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydrophenanthrene-1,2-diol
CAS28622-66-4
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O
InChIInChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H
InChIKeyFZOALBNXOKAOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihydrophenanthrene-1,2-diol: Overview and Research Significance


1,2-Dihydrophenanthrene-1,2-diol (CAS 28622-66-4), also known as phenanthrene-1,2-dihydrodiol, is a vicinal dihydrodiol metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene [1]. As the simplest PAH possessing a bay-region, phenanthrene serves as a prototypic substrate for studying PAH metabolic activation, and its 1,2-dihydrodiol is the obligate precursor to bay-region 1,2-diol-3,4-epoxides—the ultimate DNA-reactive species implicated in PAH carcinogenesis [2]. This compound exists as multiple stereochemical forms (cis/trans and enantiomers), with the trans-(1R,2R) enantiomer being the biologically relevant isomer formed by mammalian enzymes [3]. Its role as the dominant bay-region diol in human metabolism distinguishes it from the 3,4- and 9,10-regioisomers, making it an essential analytical standard, biomarker, and mechanistic probe.

Bay-region diol metabolite standard for PAH activation studies
Human-relevant PAH metabolism probe; dominant urinary biomarker
Stereochemical-control research tool; enantiomer-defined diol

Why Regio- and Stereochemical Specificity Matters


Phenanthrene metabolism yields three regioisomeric dihydrodiols—at the 1,2-, 3,4-, and 9,10-positions—each with distinct metabolic fates and toxicological significance. The 9,10-dihydrodiol is the K-region metabolite, predominantly formed by untreated rodent enzymes and generally associated with detoxication pathways [1]. The 3,4-dihydrodiol is a minor benzo-ring metabolite that does not lead to a bay-region diol epoxide. Only the 1,2-dihydrodiol possesses the requisite structural geometry—a bay-region double bond adjacent to the diol functionality—to undergo secondary P450-catalyzed epoxidation to form the bay-region 1,2-diol-3,4-epoxide, the putative ultimate carcinogen [2]. Furthermore, the stereochemistry of the diol (cis vs. trans, R,R vs. S,S) critically determines enzyme recognition: only the trans-(1R,2R) enantiomer is efficiently metabolized to the diol epoxide [3]. Substituting the 1,2-isomer with 3,4- or 9,10-dihydrodiols, or with undefined stereochemical mixtures, therefore yields biologically irrelevant or misleading results in metabolic activation, biomarker, and toxicological studies.

Bay-region geometry enables epoxidation to ultimate reactive species
3,4- and 9,10-regioisomers lack the requisite bay-region double bond
Trans-(1R,2R) enantiomer is the biologically relevant form recognized by P450 enzymes
Cis or undefined stereochemical mixtures show altered enzyme recognition
Dominant pathway in human CYP metabolism; balanced 1,2-/3,4-/9,10- formation
Rat CYP models favour K-region 9,10-diol, masking bay-region activation

Quantitative Evidence for Selecting 1,2-Dihydrophenanthrene-1,2-diol


Dominance in Human Urine vs. 3,4-Dihydrodiol

In a validated GC-NICI-MS/MS method quantifying intact phenanthrene dihydrodiols in 6-hour human urine, Phe-1,2-dihydrodiol (Phe-1,2-D) levels were 2.04 ± 1.52 nmol/6h in smokers (N=25), compared to Phe-3,4-dihydrodiol (Phe-3,4-D) at only 0.51 ± 0.35 nmol/6h—a ~4.0-fold higher abundance [1]. In non-smokers, Phe-1,2-D was 1.35 ± 1.11 nmol/6h vs. Phe-3,4-D at 0.27 ± 0.25 nmol/6h, a ~5.0-fold difference [1]. The ratio Phe-3,4-D:Phe-1,2-D increased from 0.20 in non-smokers to 0.28 in smokers (p < 0.01), demonstrating that cigarette smoke differentially induces 1,2-dihydrodiol formation [1].

Urinary Abundance
Head-to-head
4.0× (smokers) and 5.0× (non-smokers) higher than 3,4-diol
Dominant urinary biomarker for bay-region activation pathway assessment
N=25 per group; GC-NICI-MS/MS; p
Enantiomeric Purity
Cross-study
≥80% ee (1R,2R) by 3-MC-induced microsomes
Enantiomer-defined diol for stereospecific activation studies
Chiral HPLC; cf. 10% ee for chrysene analog under PB induction
Isoform Selectivity
Cross-study
CF-5 >> CF-1, CM-2 for 1,2-diol oxidation
Isoform-selective metabolic fate context for toxicolkinetic modeling
Purified rabbit liver DDH isoforms; substrate specificity assay
Species CYP Divergence
Head-to-head
Human CYP1A2 balanced 1,2-/3,4-/9,10-; rat CYP1A2 favours 9,10-
Human-relevant bay-region activation underestimated in rodent models
V79 cell-expressed individual CYP isoforms; HPLC metabolite profiling
GC Resolution
Head-to-head
tR 20.2 min (1,2-) vs 19.1 (3,4-) and 18.0 (9,10-)
Unambiguous isomer identification in complex biological matrices
PBA derivatives; GC-MS baseline separation
Human biomonitoring PAH exposure assessment Bay-region diol epoxide pathway

High Enantiomeric Purity of the Bay-Region Diol Epoxide Precursor

Rat liver microsomes from 3-methylcholanthrene (3-MC)-treated rats metabolize phenanthrene to the (-)-(1R,2R)-1,2-dihydrodiol with ≥80% enantiomeric purity; this enantiomer bears the bay-region double bond and is the direct metabolic precursor to the bay-region 1,2-diol-3,4-epoxide [1]. By contrast, microsomes from phenobarbital-treated rats produce chrysene 1,2-dihydrodiol at only 10% enantiomeric purity, indicating that the high stereoselectivity of phenanthrene 1,2-dihydrodiol formation is both enzyme-inducer-dependent and substrate-specific [1]. Metabolism of the isolated (-)-(1R,2R)-enantiomer by 3-MC-induced microsomes yielded predominantly the bay-region 1,2-diol-3,4-epoxide (isomer-2 series with trans benzylic hydroxyl and oxirane oxygen) [1].

Enantiomeric Purity
Cross-study
≥80% ee (1R,2R) by 3-MC-induced microsomes
Enantiomer-defined diol for stereospecific activation studies
Chiral HPLC; cf. 10% ee for chrysene analog under PB induction
Stereoselective metabolism Bay-region diol epoxide Enantiomeric purity

Differential Oxidation by Dihydrodiol Dehydrogenase Isoforms

Purified rabbit liver dihydrodiol dehydrogenase (DDH) isoform CF-5 (aldehyde reductase) efficiently oxidizes phenanthrene-1,2-dihydrodiol, whereas isoforms CF-1 (carbonyl reductase) and CM-2 exhibit much lower activity toward this substrate [1]. CF-5 also oxidizes benz[a]anthracene-3,4-dihydrodiol, indicating a broader specificity for bay-region and fjord-region dihydrodiols, but the differential activity of the three isoforms toward phenanthrene-1,2-dihydrodiol is pronounced [1]. In contrast, CM-2 is the most active isoform for reduction of polycyclic K-region o-quinones (reaction velocities >10 μmol/min/mg protein), demonstrating that the enzyme specificity for phenanthrene-1,2-dihydrodiol oxidation is isoform-selective and distinct from quinone reductase activity [1].

Isoform Selectivity
Cross-study
CF-5 >> CF-1, CM-2 for 1,2-diol oxidation
Isoform-selective metabolic fate context for toxicolkinetic modeling
Purified rabbit liver DDH isoforms; substrate specificity assay
Dihydrodiol dehydrogenase Enzyme specificity PAH detoxication

Species-Dependent Metabolism: Human vs. Rat CYP1A2

In V79 Chinese hamster cells genetically engineered to express individual cytochrome P450 isoforms, the predominant metabolite formed by rat CYP1A2 was the K-region trans-9,10-dihydrodiol, whereas human CYP1A2 produced similar amounts of trans-1,2-, trans-3,4-, and trans-9,10-dihydrodiol [1]. Human CYP1A1 also produced higher amounts of trans-1,2-dihydrodiol compared to its rat orthologue [1]. This species divergence indicates that the 1,2-dihydrodiol is a far more significant metabolite in human systems than would be predicted from rodent models alone [1].

Species CYP Divergence
Head-to-head
Human CYP1A2 balanced 1,2-/3,4-/9,10-; rat CYP1A2 favours 9,10-
Human-relevant bay-region activation underestimated in rodent models
V79 cell-expressed individual CYP isoforms; HPLC metabolite profiling
Cytochrome P450 Species differences Human-relevant metabolism

Gas Chromatographic Separation from Regioisomers

The phenylboronic acid (PBA) derivatives of the three cis-phenanthrene dihydrodiols are baseline-resolved by gas chromatography: cis-9,10-dihydrodiol elutes at 18.0 min, cis-3,4-dihydrodiol at 19.1 min, and cis-1,2-dihydrodiol at 20.2 min [1]. This distinct retention time (Δ = 1.1 min from the nearest isomer) enables unambiguous chromatographic identification of the 1,2-isomer in complex biological extracts without interference from the 3,4- or 9,10-regioisomers [1].

GC Resolution
Head-to-head
tR 20.2 min (1,2-) vs 19.1 (3,4-) and 18.0 (9,10-)
Unambiguous isomer identification in complex biological matrices
PBA derivatives; GC-MS baseline separation
Analytical method development GC-MS Dihydrodiol isomer identification

Key Applications of 1,2-Dihydrophenanthrene-1,2-diol


Human PAH Exposure Biomonitoring

As the dominant bay-region diol metabolite in human urine—present at ~4- to 5-fold higher levels than the 3,4-isomer [1]—1,2-dihydrophenanthrene-1,2-diol is the analytically most significant biomarker for assessing the carcinogenically relevant metabolic activation pathway of phenanthrene. Its use as a certified analytical standard in GC-NICI-MS/MS or LC-MS/MS methods enables accurate, isomer-specific quantification in epidemiological studies of PAH-exposed populations.

In Vitro Metabolism with Human CYP Isoforms

Human CYP1A2 and CYP1A1 produce substantial quantities of 1,2-dihydrodiol, unlike their rat counterparts that favor the K-region 9,10-dihydrodiol [2]. This compound is therefore essential for in vitro metabolism assays using human hepatocytes, recombinant human CYP enzymes, or human-derived S9 fractions, where the bay-region activation pathway must be accurately represented to avoid species-dependent artefacts.

Synthesis of Bay-Region Diol Epoxide Standards

The trans-(1R,2R)-enantiomer, formed with ≥80% enantiomeric purity by induced microsomal enzymes [3], is the direct synthetic precursor to phenanthrene-1,2-diol-3,4-epoxide—the presumed ultimate carcinogenic metabolite. Procurement of enantiomerically defined 1,2-dihydrodiol is therefore a prerequisite for the stereospecific synthesis of diol epoxide standards used in DNA adductome mapping and mutagenicity testing.

Dihydrodiol Dehydrogenase Substrate Profiling

The isoform-selective oxidation of 1,2-dihydrophenanthrene-1,2-diol by CF-5 (aldehyde reductase), but not by CF-1 or CM-2 [4], makes this compound a valuable probe substrate for discriminating dihydrodiol dehydrogenase isoform activities in tissue preparations. It is particularly useful in studies examining the balance between metabolic activation (via diol epoxide formation) and detoxication (via dihydrodiol oxidation to catechols).

Application
Selection Property
Validation Focus
Human PAH biomonitoring research
Isomer-specific certified analytical standard
Quantitative biomonitoring method validation
In vitro metabolism studies (human CYP)
Human-relevant metabolite standard
Species-specific pathway interpretation
Bay-region diol epoxide synthesis
Enantiomer-defined synthetic precursor
Stereospecific diol epoxide synthesis
Dihydrodiol dehydrogenase substrate profiling
Isoform-selective probe substrate
Enzyme isoform discrimination
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